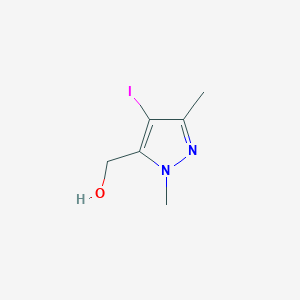

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

(4-iodo-2,5-dimethylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2O/c1-4-6(7)5(3-10)9(2)8-4/h10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUYLCVUXNTMHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1I)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356998-41-8 | |

| Record name | (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol typically involves the iodination of 1,3-dimethyl-1H-pyrazol-5-yl)methanol. One common method is the reaction of 1,3-dimethyl-1H-pyrazol-5-yl)methanol with iodine in the presence of a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium azide, sodium thiolate, or Grignard reagents can be employed for substitution reactions.

Major Products

Oxidation: The major products include (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)aldehyde and (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)carboxylic acid.

Reduction: The major product is 1,3-dimethyl-1H-pyrazol-5-yl)methanol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

- Chemistry (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol serves as a building block in synthesizing complex molecules. It can undergo oxidation, reduction, and substitution reactions.

- Biology This compound is studied for its potential biological activities, with pyrazole derivatives known to exhibit anti-inflammatory, antimicrobial, and anticancer properties.

- Medicine this compound and its derivatives are investigated for potential therapeutic applications, serving as lead compounds for developing new drugs targeting specific diseases. It has demonstrated antileishmanial and antimalarial activities.

- Industry This compound is used in synthesizing agrochemicals, dyes, and other specialty chemicals, making it a valuable intermediate in various manufacturing processes due to its reactivity and versatility.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The major products include (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)aldehyde and (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)carboxylic acid.

- Reduction The iodine atom can be reduced to form the corresponding hydrogenated compound using reducing agents such as sodium borohydride or lithium aluminum hydride. The major product is 1,3-dimethyl-1H-pyrazol-5-yl)methanol.

- Substitution The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups using nucleophiles like sodium azide, sodium thiolate, or Grignard reagents. The major products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.

Biological Activities

This compound has potential as an antimicrobial and anticancer agent. Pyrazole derivatives exhibit significant antimicrobial properties, effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values for related pyrazole compounds reported between 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

Pyrazole derivatives can inhibit cancer cell proliferation, with in vitro studies demonstrating cytotoxic effects against various cancer cell lines. For example, certain pyrazole compounds could synergistically enhance the effects of doxorubicin, a common chemotherapeutic agent, in breast cancer cell lines MCF-7 and MDA-MB-231.

The mechanism of action for its biological effects involves:

- Enzyme Inhibition Pyrazole derivatives often act as enzyme inhibitors by interacting with active sites of enzymes involved in metabolic pathways.

- DNA Intercalation Some studies suggest pyrazole compounds can intercalate into DNA, disrupting replication and transcription processes.

- Receptor Modulation Certain derivatives have been identified as potential modulators of androgen receptors, which are critical in prostate cancer treatment.

Case Studies

- Breast Cancer Study A study tested a series of pyrazole derivatives on breast cancer cell lines and found that they exhibited significant cytotoxicity, particularly when combined with traditional chemotherapeutics.

- Antifungal Activity An investigation focused on the antifungal properties of related pyrazoles showed promising results against various fungal strains, suggesting potential applications in treating fungal infections.

Safety and Hazards

This compound is classified with the following hazards :

- Harmful if swallowed

- Harmful in contact with skin

- Causes skin irritation

- Causes serious eye irritation

- Harmful if inhaled

- May cause respiratory irritation

Mechanism of Action

The mechanism of action of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The presence of the iodine atom and the methanol group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen vs. Other Groups

(4-Fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methanol

- Structure : Replaces iodine with fluorine at position 3.

- CAS No.: Not specified (purity: 95%) .

- Likely lower molecular weight (~208 g/mol estimated) due to fluorine’s lighter mass.

- Applications : Fluorinated pyrazoles are often used in pharmaceuticals due to enhanced metabolic stability .

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Functional Group Variations

1-Methyl-1H-pyrazole-5-carboxylic Acid

- CAS No.: 16034-46-1 .

- Structure : Replaces hydroxymethyl (-CH₂OH) with carboxylic acid (-COOH).

- Key Differences :

- Carboxylic acid group enhances acidity (pKa ~4-5), making it more reactive in nucleophilic reactions.

- Higher solubility in aqueous solutions compared to the hydroxymethyl derivative.

- Applications : Used as a ligand in coordination chemistry and drug design .

Diethyl 2-([(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene) Malonate

- CAS No.: 20481-33-8 .

- Structure : Features a malonate ester linked via an imine group to the pyrazole.

- Key Differences :

- The malonate ester introduces two electron-withdrawing groups, increasing susceptibility to hydrolysis.

- Larger molecular weight (281.31 g/mol) and extended conjugation may enhance UV absorption.

- Applications : Intermediate in heterocyclic synthesis for pharmaceuticals .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS No. | Molecular Weight (g/mol) | Key Substituents | Purity | Melting Point (°C) |

|---|---|---|---|---|---|

| (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol | 1356998-41-8 | 252.05 | I, CH₃, CH₂OH | 95% | Not reported |

| (4-Fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methanol | N/A | ~208 | F, CH₃, CH₂OH | 95% | Not reported |

| (1,3-Dimethyl-1H-pyrazol-5-yl)methanol | 57012-20-1 | 140.17 | CH₃, CH₂OH | 97% | Not reported |

| 1-Methyl-1H-pyrazole-5-carboxylic acid | 16034-46-1 | 140.13 | CH₃, COOH | Not reported | Not reported |

Research Findings and Trends

- Halogen Effects : Iodine’s large size and polarizability in the primary compound may enhance intermolecular interactions (e.g., halogen bonding), which are absent in the fluorine analog .

- Biological Activity : Pyrazole derivatives with hydroxymethyl groups (e.g., compound 10a in ) show herbicidal activity, suggesting that iodine substitution could modulate target specificity .

Biological Activity

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol, with the CAS number 1356998-41-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C6H9IN2O |

| Molecular Weight | 252.05 g/mol |

| Solubility | Varies with solvent |

| Storage Conditions | Room temperature, sealed |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related pyrazole compounds were reported between 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, a study involving breast cancer cell lines MCF-7 and MDA-MB-231 revealed that certain pyrazole compounds could synergistically enhance the effects of doxorubicin, a common chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects appears to involve interactions with specific molecular targets:

- Enzyme Inhibition : Pyrazole derivatives often act as enzyme inhibitors. The presence of the pyrazole ring allows for interaction with active sites of enzymes involved in metabolic pathways.

- DNA Intercalation : Some studies suggest that pyrazole compounds can intercalate into DNA, disrupting replication and transcription processes.

- Receptor Modulation : Certain derivatives have been identified as potential modulators of androgen receptors, which are critical in prostate cancer treatment .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Study : A study tested a series of pyrazole derivatives on breast cancer cell lines and found that they exhibited significant cytotoxicity, particularly when combined with traditional chemotherapeutics .

- Antifungal Activity : Another investigation focused on the antifungal properties of related pyrazoles showed promising results against various fungal strains, suggesting potential applications in treating fungal infections .

Q & A

Q. What are the established synthetic routes for (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol?

The compound is typically synthesized via acylation followed by halogenation. For example, pyrazolone derivatives can be acylated using substituted benzoyl chlorides under reflux conditions in anhydrous solvents like dichloromethane. Subsequent iodination at the 4-position of the pyrazole ring is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction monitoring via TLC and purification via recrystallization (ethanol/water mixtures) are critical for isolating the final product .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies substituent environments, with characteristic shifts for the iodinated pyrazole (δ 7.5–8.5 ppm for aromatic protons) and methanol groups (δ 4.0–5.0 ppm). IR spectroscopy confirms hydroxyl (O–H stretch ~3200 cm⁻¹) and C–I bonds (~500 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL refines structural parameters, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). SHELX software is preferred for small-molecule refinement due to its robustness in handling twinned data .

Advanced Research Questions

Q. How can computational methods predict the reactivity or binding interactions of this compound?

Molecular docking with AutoDock Vina evaluates binding affinities to biological targets (e.g., enzymes). Key steps:

- Prepare the ligand (compound) and receptor (target protein) files in PDBQT format.

- Define a grid box encompassing the active site.

- Run docking simulations with exhaustiveness ≥8 to ensure conformational sampling.

- Validate results by comparing binding poses with known inhibitors or mutagenesis data. Vina’s scoring function improves accuracy in predicting binding modes .

Q. What experimental strategies address regioselectivity challenges during iodination of pyrazole derivatives?

Regioselectivity in iodination is influenced by electronic and steric factors. Strategies include:

- Substituent Effects : Electron-donating groups (e.g., methyl) direct electrophilic iodination to para positions.

- Catalyst Screening : Testing Lewis acids (FeCl₃ vs. AlCl₃) to optimize yield and selectivity.

- Byproduct Analysis : GC-MS or HPLC identifies side products (e.g., di-iodinated species), guiding reaction condition adjustments (temperature, stoichiometry) .

Q. How can data contradictions between spectroscopic and crystallographic results be resolved?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). Mitigation approaches:

- Temperature-Dependent NMR : Probe conformational flexibility in solution.

- Hirshfeld Surface Analysis : Compare crystallographic packing forces with solution-phase interactions.

- DFT Calculations : Simulate optimized geometries and compare with experimental bond lengths/angles .

Methodological Tables

Table 1: Key Synthetic Parameters for Iodination

| Reagent | Solvent | Catalyst | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| NIS | DCM | AlCl₃ | 78 | 4-Iodo |

| ICl | Acetonitrile | FeCl₃ | 65 | 4-Iodo (minor 5-Iodo) |

Table 2: AutoDock Vina Docking Parameters

| Parameter | Value | Purpose |

|---|---|---|

| Grid Box Size | 25 ų | Ensures active site coverage |

| Exhaustiveness | 12 | Balances speed/accuracy |

| Scoring Function | Vina | Improved affinity prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.